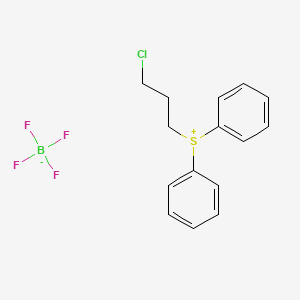

(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

Description

The exact mass of the compound (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClS.BF4/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15;2-1(3,4)5/h1-6,8-11H,7,12-13H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVYMGNNILZYVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[S+](CCCCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BClF4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371507 | |

| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33462-80-5 | |

| Record name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl(diphenyl)sulfanium;tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

The following technical guide details the chemical profile, synthesis, and applications of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate , a specialized organosulfur reagent used primarily as a precursor in the synthesis of cyclopropyl sulfonium salts for spiroannulation and cyclopropanation chemistries.

A Strategic Precursor for Cyclopropyl Sulfonium Ylide Chemistry[1]

Executive Summary

(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate (CAS: 33462-80-5 ) is a stable, crystalline sulfonium salt.[1] Its primary utility lies in its role as the direct precursor to cyclopropyldiphenylsulfonium tetrafluoroborate , a powerful reagent developed by Trost et al. for the transfer of cyclopropylidene groups and the synthesis of functionalized cyclobutanones,

| Property | Data |

| CAS Number | 33462-80-5 |

| Formula | C |

| Molecular Weight | 350.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107.0 – 111.0 °C |

| Solubility | Soluble in nitromethane, methylene chloride; sparingly soluble in ether |

| Stability | Hygroscopic; store under inert gas |

Synthesis and Preparation

The synthesis of (3-chloropropyl)diphenylsulfonium tetrafluoroborate overcomes the low nucleophilicity of diphenyl sulfide by utilizing a silver-promoted alkylation. This method ensures high yields and purity, critical for the subsequent sensitive ylide formation steps.

Reaction Principle

Diphenyl sulfide is alkylated with 1-chloro-3-iodopropane. Because the sulfur atom in diphenyl sulfide is weakly nucleophilic, the reaction is driven by the precipitation of silver iodide (AgI) using silver tetrafluoroborate (AgBF

Detailed Protocol

-

Reagents: Diphenyl sulfide (1.0 equiv), 1-chloro-3-iodopropane (3.4 equiv), Silver tetrafluoroborate (1.0 equiv).

-

Solvent: Nitromethane (CH

NO -

Conditions: Inert atmosphere (N

), room temperature, protection from light.[2]

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction vessel and equip it with a magnetic stir bar and nitrogen inlet. Shield the flask with aluminum foil to protect the silver salt from light.

-

Dissolution: Dissolve diphenyl sulfide and 1-chloro-3-iodopropane in nitromethane.

-

Addition: Add solid silver tetrafluoroborate rapidly to the stirring solution. The reaction is exothermic; ensure adequate stirring.

-

Reaction: Stir at room temperature for 24 hours. A heavy precipitate of AgI will form.

-

Workup: Filter the mixture to remove AgI. Wash the filtrate with dichloromethane. Evaporate the solvent to yield the crude sulfonium salt.

-

Purification: Recrystallize from ethanol/ether to obtain pure white crystals.

Mechanistic Reactivity: The Cyclization Pathway

The defining chemical behavior of this compound is its transformation into the cyclopropyl sulfonium salt upon treatment with a base. This intramolecular alkylation demonstrates the "3-chloropropyl" group's utility as a latent cyclopropane ring.

Mechanism Description

-

Ylide Formation: A strong base (e.g., Sodium Hydride) deprotonates the carbon

to the positively charged sulfur. -

Intramolecular Substitution: The resulting carbanion (ylide) performs a nucleophilic attack on the

-carbon (bearing the chlorine atom). -

Ring Closure: The chloride acts as a leaving group, closing the ring to form cyclopropyldiphenylsulfonium tetrafluoroborate (CAS 33462-81-6).[2]

Pathway Visualization

The following diagram illustrates the synthesis of the precursor and its conversion to the active cyclopropyl reagent.

Figure 1: Synthesis and Cyclization Pathway of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate.

Applications in Organic Synthesis

While the 3-chloropropyl salt is isolable, it is almost exclusively used to generate the cyclopropyl sulfonium ylide . This active species is a cornerstone of Trost's spiroannulation technology.

Spiroannulation and Cyclopropanation

The cyclopropyl ylide generated from this precursor reacts with ketones and aldehydes to form oxaspiropentanes. These intermediates are highly versatile:

-

Cyclobutanone Synthesis: Acid-catalyzed rearrangement of the oxaspiropentane yields cyclobutanones.

-

Gem-Dialkyl Cyclopropanes: Reaction with nucleophiles can open the ring to form gem-dialkyl structures.

-

Spiropentanes: Reaction with

-unsaturated ketones yields spiropentanes via Michael addition followed by ring closure.

Advantages Over Other Reagents

-

Stability: Unlike many alkylating agents, the tetrafluoroborate salt is non-explosive and crystalline.

-

Selectivity: The diphenylsulfonium group is an excellent leaving group, facilitating the subsequent ring-opening or rearrangement steps that follow the initial ylide attack.

Handling and Safety Protocols

As a sulfonium tetrafluoroborate salt, this compound requires specific handling to maintain stability and ensure operator safety.

Safety Hazards

-

Corrosivity: Causes severe skin burns and eye damage (H314).[3][4]

-

Acute Toxicity: Harmful if swallowed (H302).[3]

-

Hydrolysis: May release Hydrogen Fluoride (HF) if exposed to strong acids or high temperatures in the presence of moisture.

Storage Conditions

-

Atmosphere: Store under inert gas (Nitrogen or Argon).

-

Temperature: Ambient temperature is generally acceptable, but cool storage (2-8°C) prolongs shelf life.

-

Moisture: Strictly hygroscopic. Keep container tightly closed in a desiccator.

References

-

Bogdanowicz, M. J., & Trost, B. M. (1974). Cyclopropyldiphenylsulfonium Tetrafluoroborate. Organic Syntheses, 54, 27. [Link]

-

Trost, B. M. (1973). Sulfonium salts as reagents for the synthesis of cyclopropanes and cyclobutanones. Accounts of Chemical Research, 7(3), 85–92. [Link]

-

Badet, B., & Julia, M. (1979). Synthese de vinylcyclopropanes a partir de sulfones. Tetrahedron Letters, 20(13), 1101-1104. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | 33462-80-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | 33462-80-5 | TCI Deutschland GmbH [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

Foreword: The Strategic Importance of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate in Modern Organic Synthesis

Welcome to a comprehensive exploration of the synthesis of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate. This guide is crafted for researchers, scientists, and professionals in drug development who seek not just a procedural overview, but a deep, mechanistic understanding of this valuable synthetic intermediate. (3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a pivotal precursor in the generation of cyclopropylidene transfer reagents, which are instrumental in the construction of cyclopropane rings—a structural motif of increasing importance in medicinal chemistry and materials science.[1] Our focus will be on providing a narrative that intertwines technical accuracy with practical, field-tested insights, ensuring that the knowledge imparted is both robust and readily applicable in a laboratory setting.

Chapter 1: Foundational Principles and Mechanistic Underpinnings

The synthesis of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate is fundamentally an S-alkylation reaction. The core of this transformation involves the nucleophilic attack of the sulfur atom of diphenyl sulfide on an electrophilic three-carbon chain. However, the low nucleophilicity of diaryl sulfides necessitates the use of a highly reactive alkylating agent.[1]

The reaction proceeds via a classic SN2 mechanism. The choice of reagents and reaction conditions is therefore critical to favor this pathway and minimize potential side reactions. The most extensively documented and reliable synthetic route employs a silver salt-mediated approach to enhance the electrophilicity of the alkylating agent.

The Role of Silver Tetrafluoroborate: A Catalyst for Electrophilicity

In the established synthesis, silver tetrafluoroborate (AgBF₄) plays a crucial role. It is not merely a spectator ion but an active participant in the reaction. The silver cation coordinates to the terminal halogen of the alkylating agent (preferably iodine), facilitating the departure of the halide as a silver halide precipitate (e.g., AgI). This process generates a transient, highly electrophilic species that is readily attacked by the weakly nucleophilic sulfur of diphenyl sulfide.[1] The tetrafluoroborate anion is a non-coordinating counter-ion, which is essential for the stability of the resulting sulfonium salt.

Chapter 2: The Silver-Mediated Synthesis Pathway: A Validated Protocol

The following protocol is based on a well-established and vetted procedure from Organic Syntheses, a testament to its reliability and reproducibility.

Precursor Synthesis: Preparation of 1-Chloro-3-iodopropane

The primary alkylating agent, 1-chloro-3-iodopropane, is conveniently prepared from the more readily available 1-bromo-3-chloropropane via a Finkelstein reaction.

Experimental Protocol:

-

In a round-bottom flask, dissolve sodium iodide in acetone.

-

To this solution, add 1-bromo-3-chloropropane.

-

Stir the mixture at room temperature. The reaction progress is indicated by the precipitation of sodium bromide.

-

After the reaction is complete, filter the mixture to remove the precipitated sodium bromide.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The crude 1-chloro-3-iodopropane can be purified by distillation.

Synthesis of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

Experimental Protocol:

-

In a flask protected from light (e.g., wrapped in aluminum foil), dissolve diphenyl sulfide and an excess of 1-chloro-3-iodopropane in nitromethane.

-

Stir the solution under an inert atmosphere (e.g., nitrogen).

-

Add silver tetrafluoroborate in one portion. An initial exotherm may be observed.

-

Continue stirring at room temperature for several hours (typically overnight).

-

After the reaction period, dilute the mixture with dichloromethane and filter to remove the precipitated silver iodide.

-

The filtrate is then concentrated under reduced pressure until a solid begins to form.

-

Add diethyl ether to precipitate the product completely.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess 1-chloro-3-iodopropane: This is crucial to ensure that the diphenyl sulfide is the limiting reagent and to outcompete the sulfide for coordination with the silver ion.[1]

-

Nitromethane as Solvent: Nitromethane is a polar aprotic solvent that can effectively solvate the ionic intermediates and the final product. Dichloromethane can also be used.[1]

-

Protection from Light: Silver salts are light-sensitive and can decompose, which would reduce the efficiency of the reaction.[1]

-

Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents potential oxidation of the sulfide.

-

Purification: The precipitation with diethyl ether is an effective method to isolate the polar sulfonium salt from the nonpolar starting materials and byproducts.

Data Presentation: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 33462-80-5 | [2] |

| Molecular Formula | C₁₅H₁₆BClF₄S | [2] |

| Molecular Weight | 350.61 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 107-111 °C | [2] |

| Solubility | Soluble in acetone |

Chapter 3: Characterization of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available spectrum for this specific compound is not readily found, the expected ¹H NMR signals can be predicted based on its structure:

-

Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm, corresponding to the ten protons of the two phenyl groups.

-

Methylene Protons (adjacent to sulfur): A triplet at approximately δ 3.5-4.0 ppm.

-

Methylene Protons (central): A multiplet (quintet or sextet) in the range of δ 2.0-2.5 ppm.

-

Methylene Protons (adjacent to chlorine): A triplet at approximately δ 3.6-4.1 ppm.

The integration of these signals should correspond to a 10:2:2:2 ratio.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands:

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

Aliphatic C-H stretching: Between 2850 and 3000 cm⁻¹.

-

C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

-

C-S stretching: While often weak, a band may be observed in the 600-800 cm⁻¹ region.

-

B-F stretching (from BF₄⁻): A strong, broad absorption band around 1000-1100 cm⁻¹.

-

C-Cl stretching: A band in the 600-800 cm⁻¹ region.

Chapter 4: Alternative Synthetic Considerations: Towards a Silver-Free Pathway

The high cost and potential for heavy metal contamination associated with silver salts have driven interest in developing silver-free alternatives. While a detailed, validated protocol for the synthesis of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate without silver is not prominently published, several strategies can be considered based on the principles of sulfonium salt synthesis.

Potential Non-Silver Approaches:

-

Use of Stronger Alkylating Agents: The low nucleophilicity of diphenyl sulfide can be overcome by employing more potent alkylating agents such as alkyl triflates or Meerwein reagents (e.g., triethyloxonium tetrafluoroborate). However, the synthesis of the corresponding (3-chloropropyl) triflate would be an additional synthetic step.

-

Lewis Acid Catalysis: A strong Lewis acid, such as antimony pentachloride (SbCl₅), could potentially be used to activate the C-Cl bond of 1,3-dichloropropane or the C-Br bond of 1-bromo-3-chloropropane towards nucleophilic attack by diphenyl sulfide. The counter-ion would then be derived from the Lewis acid (e.g., SbCl₆⁻), which could be exchanged for tetrafluoroborate in a subsequent step.

-

Phase-Transfer Catalysis: For some sulfonium salt syntheses, phase-transfer catalysis can be effective. This would involve reacting diphenyl sulfide with 1-bromo-3-chloropropane in a biphasic system with a suitable phase-transfer catalyst.

It is important to note that these are theoretical proposals for this specific molecule and would require significant experimental optimization and validation.

Chapter 5: Applications in Synthesis: A Gateway to Cyclopropanation

The primary and most significant application of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate is its role as a stable, isolable precursor to cyclopropyldiphenylsulfonium tetrafluoroborate.[1]

Workflow: From Precursor to Cyclopropanating Agent

Caption: Synthesis of the target compound and its subsequent conversion to a cyclopropanating agent.

This transformation is achieved through deprotonation of the carbon alpha to the sulfonium center using a strong, non-nucleophilic base such as sodium hydride, followed by an intramolecular SN2 reaction where the resulting ylide displaces the chloride ion to form the cyclopropane ring.[1] The resulting cyclopropyldiphenylsulfonium salt is a key reagent in various organic transformations, including the synthesis of complex molecules in the pharmaceutical industry.

Conclusion: A Versatile Intermediate for Advanced Synthesis

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate represents more than just a chemical compound; it is a testament to the elegance and utility of sulfonium salt chemistry. Its synthesis, particularly the well-documented silver-mediated pathway, provides a reliable route to a versatile intermediate. While the quest for more economical and environmentally benign synthetic methods continues, the current protocols offer a robust foundation for accessing this valuable reagent. For the discerning chemist, a thorough understanding of its synthesis and reactivity opens doors to the efficient construction of intricate molecular architectures, underscoring its continued relevance in the landscape of modern organic synthesis.

References

-

Organic Syntheses, Coll. Vol. 6, p.332 (1988); Vol. 57, p.36 (1977). [Link]

-

Organic Syntheses. CYCLOPROPYLDIPHENYLSULFONIUM TETRAFLUOROBORATE. [Link]

Sources

An In-depth Technical Guide to (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate: Properties, Synthesis, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a versatile and reactive sulfonium salt that has carved a niche in modern organic synthesis. Its utility primarily stems from its role as a precursor to cyclopropylidene diphenylsulfurane, a key intermediate for the introduction of the valuable cyclopropane moiety into organic molecules. The cyclopropane ring, due to its unique conformational constraints and electronic properties, is a highly sought-after structural motif in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1][2][3] This guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate, with a particular focus on its relevance to researchers in drug discovery and development.

Physicochemical Properties

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a white to off-white crystalline solid that is hygroscopic in nature.[4] It is soluble in organic solvents like acetone.[5] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 33462-80-5 | [4] |

| Molecular Formula | C₁₅H₁₆BClF₄S | [4] |

| Molecular Weight | 350.61 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [4][5] |

| Melting Point | 107.0 to 111.0 °C | [4][5] |

| Solubility | Soluble in Acetone | [5] |

| Purity | >98.0% (HPLC) | [4] |

Chemical Structure

The structure of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate features a central sulfur atom bonded to two phenyl groups and a 3-chloropropyl chain, forming a sulfonium cation. This is counterbalanced by a tetrafluoroborate anion.

Caption: Chemical structure of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show multiplets in the aromatic region (approximately 7.5-8.1 ppm) corresponding to the ten protons of the two phenyl groups. The propyl chain would exhibit three distinct signals: a triplet for the methylene group attached to the sulfur, a multiplet for the central methylene group, and a triplet for the methylene group attached to the chlorine atom.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the sulfur atom being deshielded. The three aliphatic carbons of the propyl chain would also give distinct signals.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

Aromatic C-H stretching (around 3100-3000 cm⁻¹).

-

Aliphatic C-H stretching (around 2900-2800 cm⁻¹).

-

Aromatic C=C stretching (around 1600-1450 cm⁻¹).

-

A strong, broad band characteristic of the tetrafluoroborate anion (around 1100-1000 cm⁻¹).

-

C-Cl stretching (around 750-650 cm⁻¹).

Synthesis and Reactivity

Synthesis: A common method for the synthesis of analogous sulfonium salts involves the alkylation of a diaryl sulfide.[6] For (3-Chloropropyl)diphenylsulfonium tetrafluoroborate, this would involve the reaction of diphenyl sulfide with a suitable 3-chloropropyl electrophile in the presence of a tetrafluoroborate source. A non-silver salt-based method for its preparation has been reported, which is advantageous for large-scale synthesis.[7]

Reactivity: The primary utility of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate lies in its ability to act as a precursor for a sulfonium ylide. Treatment with a strong base, such as sodium hydride, results in an intramolecular cyclization to form cyclopropyldiphenylsulfonium tetrafluoroborate.[7] This reactivity is central to its application in cyclopropanation reactions.

Caption: Reactivity pathway of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate.

Experimental Protocol: Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

The following protocol is adapted from a procedure for the synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate, which utilizes (3-Chloropropyl)diphenylsulfonium tetrafluoroborate as the starting material.[7] This protocol serves to illustrate the handling and reactivity of the title compound.

Materials:

-

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate

-

Dry tetrahydrofuran (THF)

-

Sodium hydride (55% dispersion in mineral oil)

-

48% Fluoroboric acid

-

Sodium tetrafluoroborate

-

Dichloromethane

-

Deionized water

Procedure:

-

A suspension of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate (0.3386 mole) in 500 mL of dry THF is placed in a 2-L, one-necked flask equipped with a magnetic stirring bar and a nitrogen inlet.

-

Portions of 55% sodium hydride–mineral oil dispersion (15.2 g, 0.350 mole) are added in 5-g increments at 30-minute intervals under a nitrogen atmosphere.

-

The resulting mixture is stirred at room temperature for 24 hours.

-

An aqueous solution of 25 mL of 48% fluoroboric acid, 15 g of sodium tetrafluoroborate, and 400 mL of water is added to the well-stirred reaction mixture to quench any residual hydride.

-

After 5 minutes, 300 mL of dichloromethane is added, and the organic layer is separated.

-

The aqueous layer is extracted with an additional 100 mL of dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The product, cyclopropyldiphenylsulfonium tetrafluoroborate, can be further purified by recrystallization.

Causality behind Experimental Choices:

-

Dry THF: The use of an anhydrous solvent is crucial as sodium hydride reacts violently with water.

-

Nitrogen Atmosphere: This prevents the reaction of the highly reactive sodium hydride and the intermediate ylide with atmospheric oxygen and moisture.

-

Portion-wise addition of NaH: This controls the rate of hydrogen gas evolution and the exothermicity of the reaction.

-

Aqueous Fluoroboric Acid/Sodium Tetrafluoroborate Quench: This not only destroys excess sodium hydride but also ensures that the tetrafluoroborate remains the counter-ion for the sulfonium salt.

Application in Drug Development: The Importance of the Cyclopropane Moiety

The primary application of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate in a drug development context is as a reagent for the synthesis of cyclopropane-containing molecules. The cyclopropane ring is a "privileged" structural motif in medicinal chemistry due to its ability to impart several desirable properties.[1][2]

Benefits of Incorporating a Cyclopropane Ring:

-

Conformational Rigidity: The strained three-membered ring restricts the conformation of a molecule, which can lead to a more favorable entropic contribution to binding affinity with a biological target.[1][8]

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are generally more resistant to metabolic oxidation compared to those in more flexible alkyl chains.[1]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity, polarity, and pKa, which in turn affects its solubility, permeability, and oral bioavailability.[1]

-

Novel Chemical Space: The unique geometry of the cyclopropane ring allows medicinal chemists to explore novel regions of chemical space, potentially leading to the discovery of compounds with new or improved biological activities.[9]

The ylide generated from (3-Chloropropyl)diphenylsulfonium tetrafluoroborate can be used in cyclopropanation reactions with a variety of Michael acceptors, providing access to a diverse range of cyclopropyl-containing building blocks for drug discovery.[10][11]

Caption: Workflow from reagent to improved drug properties.

Safety and Handling

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed and causes severe skin burns and eye damage.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is also hygroscopic and should be stored under an inert atmosphere in a cool, dry place.[4]

Conclusion

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a valuable reagent for organic synthesis, particularly for the introduction of the cyclopropane moiety. Its well-defined reactivity and the increasing importance of cyclopropanes in medicinal chemistry make it a relevant tool for researchers in drug discovery and development. A thorough understanding of its physical properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

-

Organic Syntheses Procedure, cyclopropyldiphenylsulfonium tetrafluoroborate. Available from: [Link]

-

Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Available from: [Link]

-

Product Class 15: Arylsulfonium Salts and Derivatives. Thieme. Available from: [Link]

-

Ring expansion of spirocyclopropanes with stabilized sulfonium ylides: highly diastereoselective synthesis of cyclobutanes. Royal Society of Chemistry. Available from: [Link]

-

16.5. Preparation and Reactions of Nitrosonium Tetrafluoroborate. Thieme. Available from: [Link]

-

Stereoselective Cyclopropanation Reactions. ACS Publications. Available from: [Link]

-

Enabling nucleophilic reactivity in molecular calcium fluoride complexes. National Institutes of Health. Available from: [Link]

-

Recent advances in the synthesis of cyclopropanes. Royal Society of Chemistry. Available from: [Link]

-

Synthetic Applications of Sulfonium Salts. National Institutes of Health. Available from: [Link]

-

Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. National Institutes of Health. Available from: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available from: [Link]

-

Asymmetric Ylide Reactions: Epoxidation, Cyclopropanation, Aziridination, Olefination, and Rearrangement†. University of Bristol. Available from: [Link]

-

Front Cover: Synthetic Applications of Sulfonium Salts (Eur. J. Inorg. Chem. /2020). ResearchGate. Available from: [Link]

-

Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Available from: [Link]

-

(PDF) Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. Available from: [Link]

-

Synthetic Applications of Sulfonium Salts. Semantic Scholar. Available from: [Link]

-

Iridium-Catalysed Asymmetric Cyclopropanation of Sulfoxonium Ylides. The University of Liverpool Repository. Available from: [Link]

-

Application of sulfonium and sulfoxonium ylides in organocatalyzed asymmetric reaction. Science.gov. Available from: [Link]

-

Recent Applications of Sulfonium Salts in Synthesis and Catalysis. National Institutes of Health. Available from: [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available from: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. National Institutes of Health. Available from: [Link]

-

Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Royal Society of Chemistry. Available from: [Link]

-

Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. National Institutes of Health. Available from: [Link]

-

Stereoselective De Novo Construction of Cyclopropane by a Multifunctional Class I Aldolase. ACS Publications. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | 33462-80-5 | TCI AMERICA [tcichemicals.com]

- 5. (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate | 33462-80-5 | TCI Deutschland GmbH [tcichemicals.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthetic Applications of Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate spectroscopic data (NMR, IR, MS)

This technical guide details the spectroscopic characterization, synthesis, and handling of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate , a critical electrophilic reagent used primarily as a precursor for cyclopropyldiphenylsulfonium salts (a key reagent in geminal alkylation and cyclopropanation).

Compound Profile & Core Identity

-

Chemical Name: (3-Chloropropyl)diphenylsulfonium tetrafluoroborate[1]

-

Molecular Formula: [C₁₅H₁₆ClS]⁺ [BF₄]⁻

-

Appearance: White to off-white crystalline solid

-

Melting Point: 107–111 °C (dec.)[2]

-

Solubility: Soluble in acetone, acetonitrile, nitromethane; sparingly soluble in diethyl ether; insoluble in non-polar hydrocarbons.

Structural Logic

The compound consists of a positively charged sulfonium center bearing two phenyl rings and a 3-chloropropyl chain, counter-balanced by a non-coordinating tetrafluoroborate anion. The sulfonium center is highly electron-withdrawing, significantly deshielding adjacent protons in NMR and activating the propyl chain for subsequent intramolecular cyclization.

Spectroscopic Data (Representative)

Note: The following data represents the expected spectroscopic signature based on the structural environment of alkyl-diaryl sulfonium salts. Values should be used for structural confirmation during synthesis.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4]

¹H NMR (300 MHz, Acetone-d₆ or CD₃CN)

The proton spectrum is characterized by the strong deshielding effect of the cationic sulfur atom.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.70 – 8.20 | Multiplet (m) | 10H | Ar-H (Phenyl) | The positive charge on sulfur deshields the phenyl protons, shifting them downfield relative to neutral diphenyl sulfide (~7.3 ppm). |

| 4.35 – 4.50 | Triplet (t) | 2H | S⁺-CH₂- ( | The methylene group directly attached to the sulfonium center is highly deshielded. |

| 3.70 – 3.85 | Triplet (t) | 2H | -CH₂-Cl ( | Characteristic shift for a primary alkyl chloride. |

| 2.20 – 2.40 | Multiplet (m) | 2H | -CH₂- ( | The central methylene bridge, coupled to both the |

¹³C NMR (75 MHz, Acetone-d₆)

-

Aromatic Carbons: ~135.0, 132.5, 131.0, 128.0 ppm (Typical pattern for diphenylsulfonium cations).

-

Aliphatic Carbons:

-

S⁺-CH₂: ~45–48 ppm (Deshielded by cationic S).

-

Cl-CH₂: ~42–44 ppm (Deshielded by Cl).

-

Central CH₂: ~25–27 ppm.

-

B. Infrared (IR) Spectroscopy (KBr Pellet)

The IR spectrum is dominated by the anion and the aromatic system.

-

3050–3000 cm⁻¹: Aromatic C–H stretching (weak).

-

1000–1100 cm⁻¹ (Strong, Broad): B–F stretching of the [BF₄]⁻ anion. This is the diagnostic peak for the tetrafluoroborate salt.

-

740, 680 cm⁻¹: C–H out-of-plane bending (monosubstituted benzene rings).

-

~700–750 cm⁻¹: C–Cl stretching (often overlapped by aromatic bands).

C. Mass Spectrometry (ESI-MS)

-

Positive Mode (+): Detects the sulfonium cation [M – BF₄]⁺.

-

m/z Observed: 263.1

-

Isotope Pattern: A characteristic ³⁵Cl/³⁷Cl ratio (approx. 3:1) is observed at m/z 263 and 265.

-

-

Negative Mode (-): Detects the tetrafluoroborate anion [BF₄]⁻.

-

m/z Observed: 87.0 (¹¹B) and 86.0 (¹⁰B).

-

Synthesis & Validation Workflow

The synthesis relies on the chemoselective alkylation of diphenyl sulfide using a "halide scavenger" approach driven by silver tetrafluoroborate. This method prevents the reversibility of the alkylation by precipitating silver halide.

Reaction Scheme

Reagents: Diphenyl sulfide (Ph₂S), 1-bromo-3-chloropropane, Silver Tetrafluoroborate (AgBF₄). Solvent: Nitromethane or Acetone.[2]

Step-by-Step Protocol

-

Preparation: In a flame-dried flask under nitrogen, dissolve 1-bromo-3-chloropropane (1.2 equiv) and diphenyl sulfide (1.0 equiv) in anhydrous acetone.

-

Addition: Add Silver Tetrafluoroborate (AgBF₄, 1.0 equiv) slowly at 0°C. The reaction is exothermic.

-

Precipitation: A heavy precipitate of AgBr will form immediately, driving the equilibrium forward.

-

Work-up: Filter the mixture through a Celite pad to remove the silver salts.

-

Crystallization: Concentrate the filtrate. The product is often crystallized by adding diethyl ether to the concentrated acetone solution.

-

Validation: Check ¹H NMR.

-

Success Indicator: Disappearance of the Ph₂S aromatic signals and appearance of the downfield S⁺-CH₂ triplet at >4.0 ppm.

-

Workflow Visualization

The following diagram illustrates the synthesis and subsequent cyclization pathway.

[5]

Handling & Stability (Self-Validating Protocols)

Storage Requirements[1][2]

-

Hygroscopicity: The tetrafluoroborate anion makes the salt hygroscopic.[2] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

-

Temperature: Store at < 15°C (Refrigerate).

-

Light: Protect from light to prevent slow photodecomposition of the sulfonium cation.

Quality Control Check (Pre-Experiment)

Before using this reagent in critical steps (e.g., epoxide formation), perform this rapid solubility test:

-

Dissolve a small amount (~10 mg) in Acetone-d₆.

-

Pass Criteria: Solution is clear/colorless.

-

Fail Criteria: Turbidity implies hydrolysis or contamination with silver salts.

-

NMR Check: If the integral of the

-protons (4.4 ppm) is lower than 2:10 relative to the phenyl ring, the sulfonium center has degraded (likely to sulfide via nucleophilic attack by water).

References

-

Trost, B. M.; Bogdanowicz, M. J. (1973). "New synthetic reactions. Cyclopropyldiphenylsulfonium fluoroborate". Journal of the American Chemical Society, 95(1), 289–290.

-

Trost, B. M. (1974). "Sulfonium cyclopropylides. New reagents for synthesis". Accounts of Chemical Research, 7(3), 85–92.

-

TCI Chemicals. (n.d.). "(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate Product Specification".

- Badet, B.; Julia, M. (1979). "Synthese de sels de sulfonium". Tetrahedron Letters, 20(13), 1101-1104. (Validation of sulfonium salt synthesis methodologies).

Sources

What is (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate used for?

The Cyclopropylating Architect: From Precursor to Strained Rings

Executive Summary

(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate (CAS: 33462-80-5) is a specialized organosulfur reagent primarily utilized as the stable synthetic precursor to cyclopropyldiphenylsulfonium tetrafluoroborate . While the latter is a potent reagent for transferring cyclopropyl groups to nucleophiles (such as enolates), it is often generated in situ or synthesized from the more stable 3-chloropropyl precursor to ensure reagent integrity.

This guide details the technical utility of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate in organic synthesis, specifically focusing on its role in cyclopropanation and annulation reactions critical for constructing rigid pharmacophores in drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate |

| CAS Number | 33462-80-5 |

| Molecular Formula | C₁₅H₁₆BClF₄S |

| Molecular Weight | 350.61 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107.0 – 111.0 °C |

| Solubility | Soluble in Acetone, Acetonitrile, Nitromethane; slightly soluble in THF |

| Stability | Hygroscopic; store under inert gas (Nitrogen/Argon) |

Mechanistic Principles

The utility of this compound relies on its conversion into a reactive sulfonium ylide .[1][2] Unlike simple alkylating agents, the 3-chloropropyl backbone allows for an intramolecular substitution (cyclization) that generates a strained cyclopropyl sulfonium ring.

The Cyclization Pathway

Upon treatment with a strong base (e.g., Sodium Hydride), the alpha-protons adjacent to the positively charged sulfur are deprotonated. The resulting ylide acts as an internal nucleophile, displacing the terminal chloride to form the cyclopropyl ring.

Cyclopropyl Transfer (The "Trost-M.J." Activation)

Once formed, the cyclopropyldiphenylsulfonium salt serves as a "cyclopropyl transfer" agent. When reacted with soft nucleophiles (like stabilized enolates), the nucleophile attacks the cyclopropyl ring, opening it and transferring the 3-carbon unit. Subsequent closure (often requiring a second base or occurring spontaneously) yields the final cyclopropanated product.

Visualization: Activation & Reaction Flow

Figure 1: The activation pathway from the linear 3-chloropropyl precursor to the active cyclopropylating agent.

Key Applications in Drug Development

Synthesis of Cyclopropyl-Fused Scaffolds

Cyclopropane rings are privileged structures in medicinal chemistry due to their ability to rigidify molecular conformations and improve metabolic stability.

-

Gem-Disubstituted Cyclopropanes: Reaction with malonate derivatives.

-

Spiro-Cyclopropanes: Reaction with cyclic ketones/enolates.

Photoacid Generators (PAGs)

Like many sulfonium salts, (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate can function as a photoacid generator. Upon UV irradiation, it decomposes to release HBF₄, which can initiate cationic polymerization in epoxy resins or photoresists. This is relevant for controlled drug delivery systems (hydrogels) or microfluidic device fabrication .

Experimental Protocols

Protocol A: Synthesis of Cyclopropyldiphenylsulfonium Tetrafluoroborate

This procedure converts the stable 3-chloropropyl precursor into the active cyclopropyl reagent.

Reagents:

-

(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate (1 eq)[3]

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

-

Tetrahydrofuran (THF), anhydrous[1]

Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen.

-

Suspension: Add (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate (e.g., 10 mmol) and suspend in anhydrous THF (50 mL). The salt may not fully dissolve initially.[4]

-

Activation: Cool the suspension to 0°C. Slowly add NaH (11 mmol) portion-wise to control hydrogen evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture will evolve from a suspension to a finer precipitate (NaCl byproduct).

-

Work-up: Filter the reaction mixture under an inert atmosphere to remove NaCl and excess NaH.

-

Isolation: The filtrate contains the reactive cyclopropyl sulfonium ylide/salt. For isolation of the pure tetrafluoroborate salt, addition of HBF₄ (aq) followed by precipitation with ether is required, as detailed in Organic Syntheses [1].

Critical Note: The generated cyclopropyl sulfonium salt is sensitive. For many applications, it is generated in situ and reacted immediately with the target nucleophile.

Protocol B: General Cyclopropanation of an Enolate

Reagents:

-

Active Cyclopropyl Reagent (from Protocol A)

-

Beta-Keto Ester (Substrate)

-

Base (KOtBu or NaH)

Procedure:

-

Generate the enolate of the beta-keto ester using NaH in DMF or THF at 0°C.

-

Cannulate the enolate solution into the solution of cyclopropyldiphenylsulfonium tetrafluoroborate.

-

Stir at room temperature for 4–6 hours.

-

Quench with saturated NH₄Cl and extract with Ethyl Acetate.

-

Purify via silica gel chromatography.

Safety & Handling (MSDS Highlights)

| Hazard Class | Statement | Handling Precaution |

| Skin Corrosion/Irritation | Category 1B (Causes severe burns) | Wear nitrile gloves and lab coat. |

| Eye Damage | Category 1 (Causes serious eye damage) | Use chemical splash goggles. |

| Reactivity | Hygroscopic | Store in a desiccator or glovebox. |

| Byproducts | HF (Hydrofluoric Acid potential) | If heated to decomposition, may release HF. Avoid glass if high heat is expected; use Teflon. |

Disposal: Dispose of as hazardous organosulfur waste. Do not mix with strong oxidizers.

References

-

Organic Syntheses Procedure: "Cyclopropyldiphenylsulfonium Tetrafluoroborate." Organic Syntheses, Coll.[1] Vol. 6, p. 320 (1988); Vol. 57, p. 22 (1977).

-

Reagent Profile: "(3-Chloropropyl)diphenylsulfonium Tetrafluoroborate." TCI Chemicals.

-

Mechanistic Insight: "Sulfur Ylides in Organic Synthesis." Cymit Quimica Technical Data.

-

Photoacid Generation: "Photo-Acid Generators (PAGs) Overview." TCI Chemicals.

Sources

Comprehensive Theoretical Framework: (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

Executive Summary

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate (CAS 33462-80-5) represents a bifunctional sulfonium salt with critical applications in two distinct domains: organic synthesis (as a precursor to cyclopropyldiphenylsulfonium via ylide intermediates) and photolithography (as a latent photoacid generator, PAG).

This technical guide establishes a rigorous theoretical framework for characterizing this molecule using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT). Unlike generic sulfonium studies, this protocol specifically addresses the competition between the intramolecular alkylation pathway (cyclization) and the photochemical C-S bond cleavage .

Part 1: Computational Architecture & Methodology

To ensure scientific integrity and reproducibility, the theoretical study must be grounded in functionals that account for long-range dispersion interactions—critical for correctly modeling the ion pairing between the sulfonium cation and the tetrafluoroborate anion (

Recommended Level of Theory

-

Optimization & Frequencies: M06-2X/6-311+G(d,p)

-

Rationale: The M06-2X functional is superior to B3LYP for main-group thermochemistry and non-covalent interactions (ion pairing). Diffuse functions (+) are mandatory for the anionic

component and the ylide intermediate.

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Acetonitrile (

) for electrochemical consistency; Tetrahydrofuran (THF) for synthetic cyclization modeling.

-

-

Excited States (PAG Activity): TD-DFT/CAM-B3LYP/6-311++G(d,p)

-

Rationale: CAM-B3LYP (Coulomb-Attenuating Method) corrects the charge-transfer ghost states often seen in sulfonium salts, providing accurate vertical excitation energies.

-

Computational Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical characterization, ensuring self-validating protocols (e.g., imaginary frequency checks).

Caption: Logical workflow for theoretical characterization, splitting into reactivity and photochemical pathways.

Part 2: Structural & Electronic Properties

Geometry and Ion Pairing

In the ground state, the sulfonium sulfur adopts a trigonal pyramidal geometry. Theoretical studies must explicitly include the

-

Key Parameter: The S...F distance. In non-polar solvents, this will be short (< 3.0 Å), indicating a tight ion pair. In high-dielectric solvents (Acetonitrile), the ions dissociate.

-

Validation: Compare calculated bond angles (C-S-C) with crystallographic data of similar triphenylsulfonium salts (typically 102°–106°) [1].

Charge Distribution (NBO Analysis)

Natural Bond Orbital (NBO) analysis is critical to understanding the electrophilicity of the sulfur center versus the

| Atom / Group | NBO Charge (e) | Interpretation |

| Sulfur (S) | +1.45 to +1.60 | Highly electrophilic; site of electron capture in PAG mechanism. |

| Chlorine (Cl) | -0.05 to -0.10 | Weakly negative; good leaving group potential. |

| +0.25 | High Acidity. These protons are easily removed by base (NaH) to form the ylide. | |

| Aromatic Rings | Neutral/Slight + | Stabilize the positive charge via inductive/resonance effects. |

Part 3: Mechanistic Pathway A — The Cyclization (Synthetic Utility)

The primary synthetic utility of (3-chloropropyl)diphenylsulfonium tetrafluoroborate is its conversion to cyclopropyldiphenylsulfonium tetrafluoroborate . This transformation proceeds via an intramolecular

The Ylide Intermediate

Deprotonation of the

-

Theoretical Task: Locate the transition state (TS) for the attack of the carbanion (

) on the -

Expected Barrier: The formation of a 3-membered ring is kinetically favored despite ring strain (Baldwin's rules: 3-exo-tet). The calculated activation energy (

) should be in the range of 15–20 kcal/mol .

Reaction Coordinate Diagram

The following diagram maps the energetic pathway from the linear precursor to the cyclized product.

Caption: Reaction profile for the base-mediated cyclization of the 3-chloropropyl derivative.

Part 4: Mechanistic Pathway B — Photochemistry (PAG Activity)

As a sulfonium salt, this molecule is a candidate for UV-triggered acid generation. The mechanism involves the homolytic or heterolytic cleavage of the C-S bond [3].[1]

Excited State Dynamics (TD-DFT)

-

Calculation: Compute the first 6 singlet excited states (

). -

Key Transition: Look for

or -

Absorption Max (

): Typically in the deep UV (230–260 nm) due to the phenyl groups.

Bond Dissociation Energy (BDE)

The efficiency of a Photoacid Generator (PAG) depends on the weakness of the C-S bond.

-

Protocol: Perform a Relaxed Potential Energy Surface (PES) scan, elongating the

and -

Theoretical Insight:

-

Homolytic Cleavage:

(Radical pathway). -

Heterolytic Cleavage:

(Cation pathway). -

Note: In sulfonium salts, the radical pathway is often dominant upon direct irradiation [4].

-

Part 5: Experimental Validation Protocols

A theoretical model is only as good as its experimental correlation. Use these specific markers to validate your DFT results.

NMR Scaling Factors

To compare calculated NMR shifts with experimental data (e.g., from TCI Chemicals or Sigma), apply linear scaling factors to remove systematic errors [5].

-

Method: GIAO-DFT (Gauge-Independent Atomic Orbital).

-

Scaling Equation (Example for B3LYP/6-311+G(2d,p)):

-

For

: Slope -

Target: The

-carbon (

-

Infrared (IR) Spectroscopy

-

Frequency Scaling: DFT frequencies are harmonic and typically overestimate experimental (anharmonic) values.

-

Scaling Factor: Multiply calculated frequencies by 0.967 (for M06-2X) to match experimental IR spectra.

-

Diagnostic Band: Look for the C-Cl stretch around 600–800 cm⁻¹ and C-S stretches around 700 cm⁻¹.

References

-

Organic Syntheses. (1977). Cyclopropyldiphenylsulfonium Tetrafluoroborate. Organic Syntheses, Coll. Vol. 6, p.320. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024).[1][2][3] Distinguishing homolytic vs heterolytic bond dissociation of phenylsulfonium cations. AIP Publishing. Retrieved from [Link]

-

MDPI. (2024). DFT Approach for Predicting 13C NMR Shifts. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate in Cationic Polymerization

Introduction: A Modern Tool for Cationic Polymerization

Cationic polymerization is a cornerstone of polymer synthesis, enabling the production of a diverse range of materials from monomers with electron-donating substituents, such as epoxides and vinyl ethers.[1] The process hinges on the generation of a cationic initiating species that subsequently propagates by adding monomer units.[1] While photoinitiators, particularly sulfonium salts, have seen extensive development for applications like UV curing, the need for efficient, thermally-activated initiators for bulk polymerization and applications where light cannot penetrate remains critical.[2][3][4][5]

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate emerges as a significant player in this domain. As a sulfonium salt bearing an aliphatic substituent, it possesses lower thermal stability compared to its triaryl counterparts, making it an effective thermal initiator for cationic polymerization.[2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of (3-Chloropropyl)diphenylsulfonium tetrafluoroborate, detailing its mechanism of action, providing experimental protocols, and discussing its practical applications.

Physicochemical Properties

A thorough understanding of the initiator's properties is fundamental to its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₆BClF₄S | |

| Molecular Weight | 350.61 g/mol | |

| Appearance | White to off-white solid/crystal | |

| Melting Point | 107.0 to 111.0 °C | |

| Solubility | Soluble in acetone | |

| CAS Number | 33462-80-5 |

Mechanism of Thermal Initiation and Polymerization

The initiation of cationic polymerization by (3-Chloropropyl)diphenylsulfonium tetrafluoroborate is triggered by thermal energy. While triarylsulfonium salts are known for their thermal stability, the presence of the 3-chloropropyl group lowers the decomposition temperature, allowing for controlled initiation at elevated temperatures.[2]

The proposed mechanism involves the heterolytic cleavage of the carbon-sulfur bond upon heating. This generates a reactive carbocationic species from the 3-chloropropyl group, which acts as the primary initiator for the polymerization cascade. The non-nucleophilic tetrafluoroborate (BF₄⁻) counter-ion is crucial, as it is stable and does not readily terminate the propagating cationic chain end.[1]

The overall polymerization process can be described in three key stages:

-

Initiation: Thermal decomposition of the sulfonium salt to generate the initiating carbocation.

-

Propagation: The carbocation attacks a monomer unit, opening the ring (in the case of epoxides) or adding across the double bond (for vinyl ethers), and regenerating the cationic active center at the end of the growing polymer chain.[1]

-

Termination/Chain Transfer: The polymerization can be terminated by various mechanisms, including reaction with impurities or recombination with the counter-ion (though less likely with BF₄⁻). Chain transfer to monomer is also a common event in cationic polymerization.[1]

Applications in Monomer Systems

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is suitable for the polymerization of various cationically polymerizable monomers. Key examples include:

-

Epoxides (Oxiranes): The ring-opening polymerization of epoxides is a primary application. This initiator can be used for producing epoxy resins with applications in adhesives, coatings, and advanced composite materials. The thermal initiation allows for curing in thick sections or in filled systems where UV light cannot penetrate.[2][6]

-

Vinyl Ethers: Monomers like isobutyl vinyl ether and ethyl vinyl ether are readily polymerized cationically.[7] The resulting poly(vinyl ether)s have applications ranging from pressure-sensitive adhesives to specialty coatings.

-

Other Heterocycles: Other cyclic ethers, such as oxetanes and tetrahydrofuran, are also potential candidates for polymerization with this initiator.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific monomers and desired polymer properties.

Protocol 1: Thermal Polymerization of a Cycloaliphatic Epoxide

This protocol describes a typical bulk polymerization of a common epoxy monomer, 3,4-epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC).

Materials:

-

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate (Initiator)

-

3,4-Epoxycyclohexylmethyl 3',4'-epoxycyclohexanecarboxylate (ECC) (Monomer)

-

Dry dichloromethane (optional, for solution polymerization)

-

Nitrogen or Argon gas for inert atmosphere

-

Glass reaction vessel (e.g., Schlenk tube or round-bottom flask) with magnetic stirrer

-

Heating mantle or oil bath with temperature controller

Procedure:

-

Preparation: Dry all glassware thoroughly in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon. Cationic polymerization is sensitive to moisture.

-

Charging the Reactor: In a fume hood, add the desired amount of ECC monomer to the reaction vessel. If performing a solution polymerization, add the desired volume of dry dichloromethane.

-

Initiator Addition: Weigh the (3-Chloropropyl)diphenylsulfonium tetrafluoroborate in a dry, inert atmosphere (e.g., a glovebox). A typical initiator concentration is 0.5-2.0 mol% relative to the monomer. Add the initiator to the reaction vessel.

-

Reaction Setup: Seal the reaction vessel, and if not already done, purge with inert gas for 10-15 minutes to remove oxygen.

-

Polymerization: Place the reaction vessel in the preheated oil bath or heating mantle set to the desired temperature (e.g., 150 °C, optimization may be required).[6] Stir the reaction mixture.

-

Monitoring: The progress of the polymerization can be monitored by observing the increase in viscosity of the reaction mixture. For quantitative analysis, samples can be withdrawn at different time intervals (if the setup allows) and analyzed by techniques like FT-IR (disappearance of the epoxy peak) or ¹H NMR.

-

Termination and Isolation: After the desired reaction time (e.g., 1-4 hours, depending on temperature and monomer), cool the reaction to room temperature. The polymerization can be terminated by adding a small amount of a nucleophilic agent like methanol or ammonia in methanol.

-

Purification: If the polymer is a solid, it can be purified by dissolving it in a suitable solvent (e.g., acetone or chloroform) and precipitating it into a non-solvent like methanol or hexane. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Data Interpretation and Polymer Characterization

The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and thermal properties.

-

Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Cationic polymerizations can sometimes lead to broader PDIs due to chain transfer reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure and verifying the consumption of the monomer.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer, which is a critical parameter for understanding its physical properties.

| Parameter | Typical Range/Observation | Significance |

| Initiator Concentration | 0.5 - 2.0 mol% | Affects polymerization rate and molecular weight. |

| Temperature | 130 - 180 °C | Higher temperatures increase the rate but may lead to more side reactions. |

| Reaction Time | 1 - 6 hours | Dependent on monomer reactivity and temperature. |

| Molecular Weight (Mn) | Variable (1,000 - 50,000 g/mol ) | Highly dependent on reaction conditions. |

| Polydispersity Index (PDI) | > 1.5 | Often broader than living polymerizations due to chain transfer. |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or Slow Polymerization | - Temperature too low.- Presence of impurities (water, bases).- Insufficient initiator concentration. | - Increase reaction temperature.- Ensure all reagents and solvents are rigorously dried.- Increase initiator concentration. |

| Low Molecular Weight | - High initiator concentration.- High temperature causing chain transfer.- Presence of chain transfer agents. | - Decrease initiator concentration.- Lower the reaction temperature.- Purify monomer to remove impurities. |

| Broad Polydispersity | - Chain transfer reactions.- Slow initiation compared to propagation. | - Optimize temperature and initiator concentration.- Consider a different solvent system. |

| Gel Formation | - High monomer conversion with multifunctional monomers.- High reaction temperature. | - Stop the reaction at a lower conversion.- Reduce the reaction temperature. |

Safety and Handling

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Identification: The compound is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. The compound is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.

-

Spills: In case of a spill, avoid generating dust.[8] Clean up spills immediately using appropriate absorbent material and dispose of as hazardous waste.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

(3-Chloropropyl)diphenylsulfonium tetrafluoroborate is a valuable tool for the thermal initiation of cationic polymerization. Its ability to generate cationic species at elevated temperatures provides a viable pathway for the synthesis of polymers from monomers like epoxides and vinyl ethers, especially in applications where photoinitiation is not feasible. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively utilize this initiator to develop a wide range of polymeric materials.

References

- Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. RSC Advances, 10(70), 42973-42980.

- Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020). Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers. [PMC version, if available].

- Gachet, B., Lecompère, M., Croutxé-Barghorn, C., Burr, D., L'Hostis, G., & Allonas, X. (2020).

- Thermal and Electrochemical Properties of Solid Polymer Electrolytes Prepared via Lithium Salt-Catalyzed Epoxide Ring Opening Polymeriz

- Cationic Polymeriz

- Cationic polymerization. (n.d.). In Wikipedia. Retrieved January 30, 2026.

- Head-to-head Comparison of Cationic Photoiniti

- Structure and Properties of Thermal Cationic Polymerization Initiator as a Latent Curing Agent for Epoxy Resin. (2012).

- Cationic polymerization — Iodonium and sulfonium salt photoiniti

- Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. (2023).

- Evaluation of Sulfonium Borate Initiators for Cationic Photopolymerization and Their Application in Hot Lithography. (2023).

- Novel thermal initiator systems for radical induced cationic frontal polymerization. (2024). Polymer Chemistry (RSC Publishing).

- Sulfonium Salt Based Charge Transfer Complexes as Dual Thermal and Photochemical Polymerization Initiator for Composites and 3D Printing. (2019).

- Kim, S. H., Shin, M. J., & Shin, J. S. (2012). Thermoinitiated Cationic Polymerization of Epoxy Resin by Sulfonium Salts for Latent Curing. Journal of Adhesion and Interface, 13(2), 53-57.

- Hua, Y., & Crivello, J. V. (2001). Photoinduced and Thermally Induced Cationic Polymerizations Using Dialkylphenacylsulfonium Salts. Macromolecules, 34(10), 3292-3298.

- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). Chemical Science (RSC Publishing).

- Thermal decomposition of flame-retarded high-impact polystyrene. (2004).

- A Benign Initiating System for Cationic Polymerization of Vinyl Ethers and Styrene Derivatives. (n.d.). [Source University/Publisher, if available].

- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). MDPI.

- Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. (2024). NIH.

- 3,5-Dichlorophenyldiazonium tetrafluoroborate Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. (n.d.).

- Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. (2023). MDPI.

- 3-CHLOROPROPYLTRIETHOXYSILANE Safety D

- Recent Developments on Cationic Polymerization of Vinyl Ethers. (2024). Semantic Scholar.

- Thermal Decomposition Characteristics of PEO/LiBF4/LAGP Composite Electrolytes. (2022). MDPI.

- Mechanism of cationic polymerization of epoxides using triarylsulfonium... (n.d.).

- Controlled Radical Polymerization. (2000). Journal of Polymer Science: Part A: Polymer Chemistry.

- Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. (2022).

- Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization. (2023). Polymer Chemistry (RSC Publishing).

Sources

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a wa ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07561B [pubs.rsc.org]

- 3. Highly reactive photothermal initiating system based on sulfonium salts for the photoinduced thermal frontal cationic polymerization of epoxides: a way to create carbon-fiber reinforced polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. eu-japan.eu [eu-japan.eu]

- 6. researchgate.net [researchgate.net]

- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 8. datasheets.scbt.com [datasheets.scbt.com]

Application Notes & Protocols for (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate as a Photoacid Generator

Introduction: The Role of Photoacid Generators in Modern Chemistry

Photoacid Generators (PAGs) are a cornerstone of photochemistry, serving as latent sources of Brønsted or Lewis acids that can be activated by light.[1][2] This light-induced generation of acid provides exceptional spatial and temporal control over chemical reactions, a feature that is highly sought after in advanced manufacturing and materials science. Upon irradiation, these compounds decompose to produce a strong acid, which then acts as a catalyst for a variety of subsequent chemical transformations.[3]

Among the various classes of PAGs, ionic onium salts, particularly triarylsulfonium salts, are widely utilized due to their high thermal stability, efficient acid generation, and synthetic accessibility.[1][4][5] (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate belongs to this important class of materials. Its distinct molecular structure, comprising a diphenylsulfonium cation responsible for photoactivity and a tetrafluoroborate counter-anion that determines the nature of the generated acid, makes it a versatile tool for researchers in fields ranging from microelectronics to polymer coatings.[5] This guide provides an in-depth overview of its properties, mechanism, and detailed protocols for its application.

Compound Profile: (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate

A thorough understanding of the physicochemical properties and safety considerations is paramount before incorporating any chemical into a workflow.

Physicochemical Properties

The key properties of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate are summarized below. This data provides the foundational knowledge for solvent selection, formulation, and storage.

| Property | Value | Source |

| CAS Number | 33462-80-5 | [6][7] |

| Molecular Formula | C₁₅H₁₆BClF₄S | [7] |

| Molecular Weight | 350.61 g/mol | [7] |

| Appearance | White to off-white crystalline solid/powder | [6][7] |

| Purity | >98.0% (HPLC) | [6][7] |

| Melting Point | 107.0 to 111.0 °C | [6][7] |

| Solubility | Soluble in acetone | [7] |

Safety and Handling

This compound is classified as hazardous and requires careful handling to ensure user safety. Adherence to the following guidelines is mandatory.

| Hazard Class | GHS Statements | Precautionary Measures |

| Acute Toxicity | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Corrosivity | H314: Causes severe skin burns and eye damage | P260: Do not breathe dust. P280: Wear protective gloves/clothing/eye protection. |

| First Aid (Skin) | - | P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[6][7] |

| First Aid (Ingestion) | - | P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6] |

Storage Conditions: Store at room temperature, preferably in a cool (<15°C), dark place.[7] The material is hygroscopic and should be stored under an inert gas atmosphere to prevent degradation.[7] Always consult the full Safety Data Sheet (SDS) before use.

Mechanism of Photo-Induced Acid Generation

The efficacy of (3-Chloropropyl)diphenylsulfonium Tetrafluoroborate as a PAG is rooted in its photochemical decomposition pathway. The process is initiated when the diphenylsulfonium cation, which acts as the chromophore, absorbs a photon of appropriate energy (typically in the deep UV range).[1][8]

Causality of the Mechanism:

-

Excitation: The absorbed energy promotes the molecule to an excited state.

-

Homolytic Cleavage: In the excited state, the carbon-sulfur (C-S) bond becomes labile and undergoes homolytic cleavage. This is the primary photochemical event and results in the formation of a radical cation and a radical species.[1]

-

Proton Abstraction: The highly reactive sulfonium radical cation can then abstract a proton (H⁺) from a suitable donor within the system (e.g., solvent, polymer, or trace moisture).[1]

-

Acid Formation: This proton abstraction, coupled with the release of the tetrafluoroborate counter-anion (BF₄⁻), generates the strong Brønsted acid, tetrafluoroboric acid (HBF₄). The other photoproducts are typically diaryl sulfides and other radical recombination products.[9]

The overall efficiency of this process is influenced by the surrounding polymer matrix and the specific wavelength and dose of the irradiation.[9]

Methodology:

-

Film Application: Using the formulation from Protocol 1, apply a thin film onto a suitable substrate (e.g., glass slide, silicon wafer) using a technique like spin-coating or draw-down bar coating to achieve a desired thickness.

-

UV Exposure: Expose the film to a UV light source. Triarylsulfonium salts primarily absorb in the deep UV region (e.g., 248-254 nm), so a mercury lamp or a suitable laser should be used. [8][10]The required dose will depend on the film thickness and PAG concentration and must be determined empirically.

-

Rationale: The energy from the UV source is the trigger for the entire process. Insufficient energy will result in low acid generation and incomplete polymerization.

-

-

Post-Exposure Bake (PEB): (Optional but highly recommended) After exposure, heat the film in an oven at a moderate temperature (e.g., 80-120°C) for several minutes.

-

Rationale: The PEB step is not for curing but for increasing the mobility of the generated acid within the viscous polymer matrix. This enhanced diffusion allows the catalytic acid to reach more unreacted monomer sites, driving the polymerization reaction closer to completion.

-

-

Verification of Cure: Assess the state of cure. A simple method is a "tack-free" test, where the surface is touched with a cotton swab; a cured film will not be sticky. For quantitative analysis, use Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the characteristic epoxy ring peak (around 910 cm⁻¹).

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Curing / Tacky Film | 1. Insufficient UV exposure dose. 2. PAG concentration is too low. 3. UV source wavelength is mismatched with PAG absorbance. 4. Presence of basic impurities in the monomer that quench the acid. | 1. Increase exposure time or light intensity. 2. Increase PAG loading to 1.5-2.0 wt%. 3. Ensure UV source emits in the deep UV range (<300 nm). 4. Use high-purity, filtered monomers. |

| Poor Adhesion to Substrate | 1. Substrate surface is contaminated. 2. High shrinkage of the resin during polymerization. | 1. Thoroughly clean the substrate (e.g., with acetone, isopropanol, and O₂ plasma). 2. Consider blending with monomers known to reduce shrinkage or use an adhesion promoter. |

| Yellowing of Cured Film | 1. Excessive UV exposure dose. 2. High PAG concentration leading to colored byproducts. | 1. Optimize the exposure dose to the minimum required for a full cure. 2. Reduce the PAG concentration. |

References

- PHOTOACID GENERATOR, PHOTORESIST COMPOSITION INCLUDING THE SAME, AND METHOD OF FORMING A PATTERN USING THE PHOTOACID GENERATOR - Google P

- Sulfonium salt and photoacid generator - Google P

-

Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - ACS Publications. American Chemical Society. [Link]

-

Synthesis of the triarylsulfonium salts 1b–4b and the corresponding... - ResearchGate. [Link]

-

Novel photo acid generator for cationic polymerization and Resist Technology - TU Wien. [Link]

-

A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations - AIP Publishing. AIP Publishing. [Link]

-